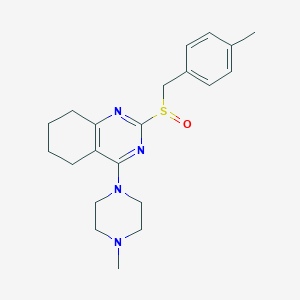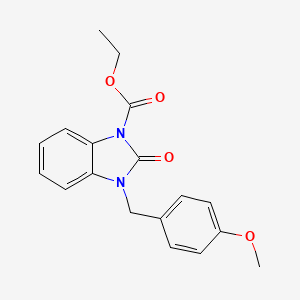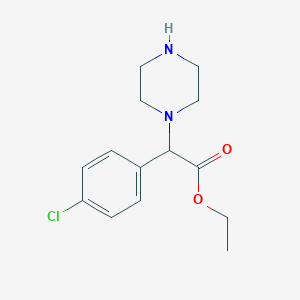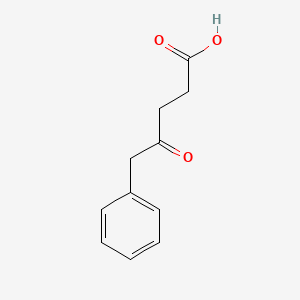
4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a quinazoline ring, which is a type of heterocyclic compound. Quinazolines are part of many pharmaceutical drugs and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure would include a quinazoline ring, a sulfoxide group, and a 4-methylpiperazino group. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfoxide group, which is known to participate in various oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the sulfoxide and 4-methylpiperazino groups .科学的研究の応用
Regioselective Sulfonylation and N- to O-Sulfonyl Migration
Research on quinazolin-4(3H)-ones, including similar structures, has focused on their regioselective sulfonylation and unexpected N- to O-sulfonyl migration processes. These studies provide insights into the synthetic manipulation of quinazoline derivatives, potentially offering novel pathways for the development of therapeutic agents (Mertens et al., 2013).
Synthesis and Characterization of Quinazoline Derivatives
Another area of research has involved the synthesis and structural characterization of quinazoline sulfonamide derivatives. These studies not only expand the chemical space of quinazoline compounds but also explore their potential biological activities, laying the groundwork for future pharmacological applications (Kumar et al., 2018).
Histamine H4 Receptor Inverse Agonists
Quinazoline sulfonamides have been identified as potent inverse agonists for the human histamine H4 receptor, indicating the therapeutic potential of these compounds in treating inflammatory conditions. This research exemplifies the application of quinazoline derivatives in developing new drugs for inflammation and related diseases (Smits et al., 2010).
One-Pot Synthesis Techniques
Efficient synthetic routes for quinazoline derivatives have been explored, demonstrating the versatility of one-pot synthesis methods. These approaches not only streamline the production of quinazoline compounds but also open new avenues for designing complex molecules with potential biological activities (Gawande et al., 2015).
In Vitro Cytostatic Activity
Quinazoline-containing compounds have been investigated for their in vitro cytostatic activity against various cancer cell lines. This research underscores the potential of quinazoline derivatives as scaffolds for developing novel anticancer agents, highlighting their significance in medicinal chemistry and oncology research (Eamvijarn et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-methylphenyl)methylsulfinyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-16-7-9-17(10-8-16)15-27(26)21-22-19-6-4-3-5-18(19)20(23-21)25-13-11-24(2)12-14-25/h7-10H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOIYTIERMLBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2641825.png)


![methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2641828.png)

![N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide](/img/no-structure.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2641838.png)
![4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2641840.png)


